molecular formula C11H9ClF4O B14068214 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14068214
M. Wt: 268.63 g/mol
InChI Key: RPFSBSYISBHCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the phenyl ring. The chloropropanone moiety can then be introduced through subsequent reactions, such as halogenation or substitution reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the combination of difluoromethyl groups and a chloropropanone moiety. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[2,4-bis(difluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9ClF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2

InChI Key

RPFSBSYISBHCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.